

Application Note: HPLC Analysis of 4-Chloro-3-ethylphenol

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Compound of Interest

Compound Name: 4-Chloro-3-ethylphenol

Cat. No.: B1220485

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This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **4-Chloro-3-ethylphenol**. The described protocol is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

4-Chloro-3-ethylphenol is a chemical intermediate used in the synthesis of various pharmaceutical and agricultural compounds.[1][2] Accurate and reliable quantification of this compound is crucial for ensuring product quality and for various research applications.[3] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of phenolic compounds due to its sensitivity, specificity, and reproducibility. This note outlines a reverse-phase HPLC method suitable for the determination of **4-Chloro-3-ethylphenol**. The method is based on established principles of reversed-phase chromatography for similar phenolic compounds.[4][5][6]

Experimental Protocol

Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
- Column: A reverse-phase C18 column is recommended. A suitable example is the Newcrom R1, which has low silanol activity.[4][5]

- Data Acquisition and Processing: Chromatography data station for instrument control, data acquisition, and processing.
- Reagents:
 - Acetonitrile (HPLC grade)
 - Water (HPLC grade or Milli-Q)
 - Phosphoric acid (or Formic acid for MS compatibility)[4][5]
 - **4-Chloro-3-ethylphenol** reference standard (97% purity or higher)[7]
- Glassware and Consumables: Volumetric flasks, pipettes, autosampler vials with septa.

Preparation of Solutions

- Mobile Phase: A mixture of acetonitrile and water is used as the mobile phase.[4][5] The exact ratio can be optimized for best separation. A common starting point is a 50:50 (v/v) mixture of acetonitrile and water, acidified with 0.1% phosphoric acid to suppress the ionization of the phenol.
- Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of **4-Chloro-3-ethylphenol** reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

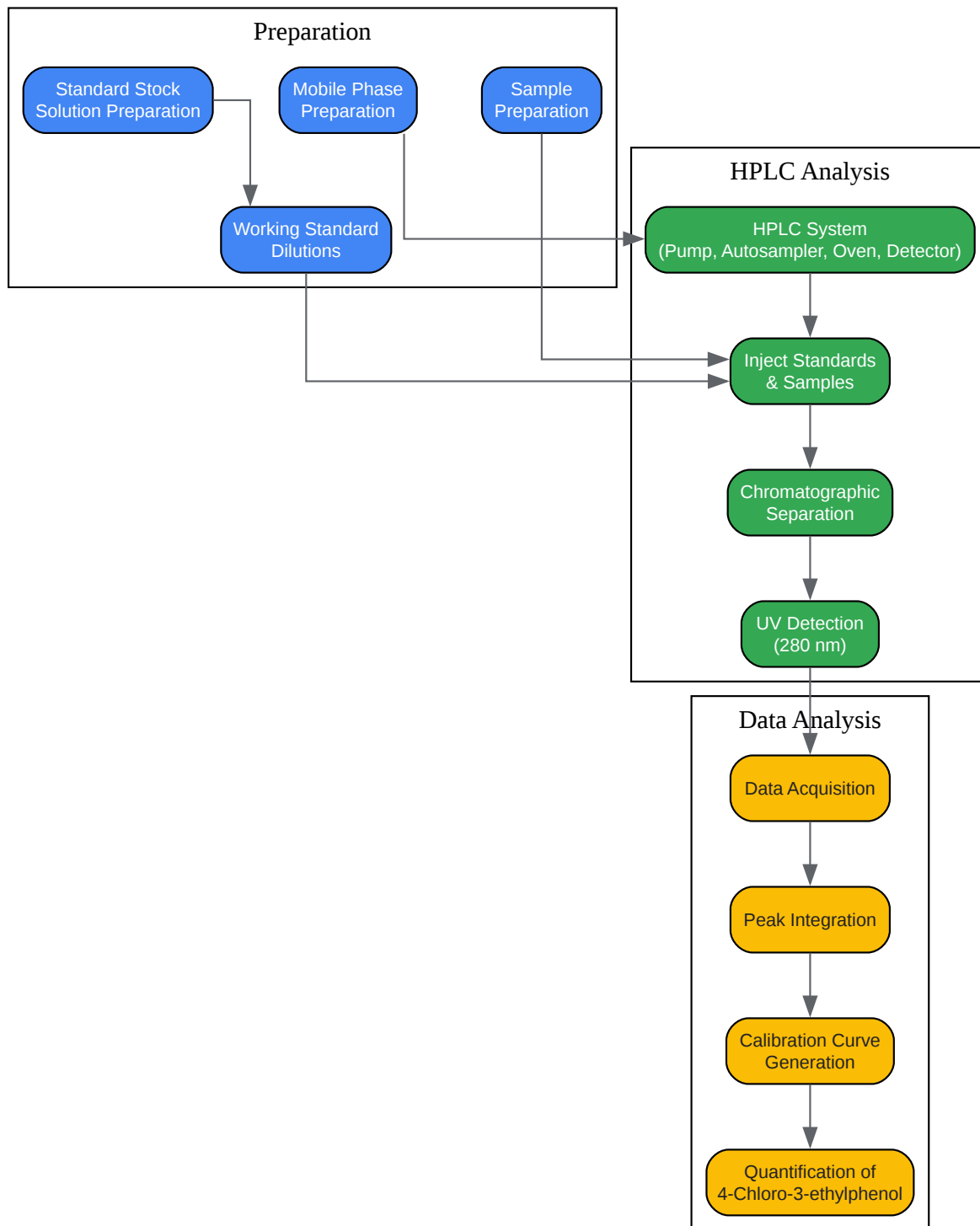
HPLC Method Parameters

The following table summarizes the recommended HPLC conditions. These are based on methods for similar compounds and may require optimization for specific instruments and columns.[8]

Parameter	Recommended Condition
Column	C18, 100 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase	Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection Wavelength	280 nm
Run Time	10 minutes

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of **4-Chloro-3-ethylphenol**.



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Caption: Experimental workflow for HPLC analysis.

Data Presentation

The quantitative data for the analysis should be summarized in a clear and structured manner. The following table illustrates a potential format for presenting the results of a method validation study. The values presented are hypothetical and based on a similar validated method for 4-chloro-3-methylphenol.[8]

Validation Parameter	Result
Linearity Range	1 - 100 µg/mL
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD)	~20 ng/mL
Limit of Quantification (LOQ)	~60 ng/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%

Conclusion

The described HPLC method provides a reliable and robust approach for the quantitative analysis of **4-Chloro-3-ethylphenol**. The method is straightforward and utilizes common instrumentation and reagents, making it accessible for most analytical laboratories. Method optimization and validation are recommended to ensure suitability for specific applications and sample matrices.

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